molecular formula C15H16 B3314627 2-Methyl-4-(2-naphthyl)-1-butene CAS No. 951887-55-1

2-Methyl-4-(2-naphthyl)-1-butene

Cat. No.: B3314627
CAS No.: 951887-55-1
M. Wt: 196.29 g/mol
InChI Key: LCDAHOXZEYFSFR-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-naphthyl)-1-butene is an organic compound that features a butene backbone with a methyl group at the second position and a naphthyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-naphthyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, controlled reaction temperatures, and appropriate solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-naphthyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Ketones or alcohols depending on the specific oxidizing agent used.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the naphthyl group.

Scientific Research Applications

2-Methyl-4-(2-naphthyl)-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-naphthyl)-1-butene involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence biological pathways and molecular interactions, making it a valuable compound for research and development .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(1-naphthyl)-1-butene: Similar structure but with the naphthyl group at a different position.

    2-Methyl-4-(2-phenyl)-1-butene: Similar structure but with a phenyl group instead of a naphthyl group.

    2-Methyl-4-(2-anthracenyl)-1-butene: Similar structure but with an anthracenyl group instead of a naphthyl group.

Uniqueness

2-Methyl-4-(2-naphthyl)-1-butene is unique due to the specific positioning of the naphthyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-(3-methylbut-3-enyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12(2)7-8-13-9-10-14-5-3-4-6-15(14)11-13/h3-6,9-11H,1,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDAHOXZEYFSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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